molecular formula C23H20N2O2S B3415076 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate CAS No. 953136-52-2

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate

Cat. No.: B3415076
CAS No.: 953136-52-2
M. Wt: 388.5 g/mol
InChI Key: CJOUMYAFFCOYCB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate is a benzothiazole derivative featuring a dimethylamino group at position 2 and a 4-benzylbenzoate ester at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-25(2)23-24-20-13-12-19(15-21(20)28-23)27-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOUMYAFFCOYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-benzylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules and materials.
  • Chemical Reactions : It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which allows for the creation of numerous derivatives with unique properties.

Biology

  • Fluorescent Probe : The compound is studied for its potential use as a fluorescent probe in biological imaging, enabling visualization of cellular processes.
  • Metal Ion Detection : It acts as a ligand for metal ion detection, which is crucial in environmental monitoring and biochemical assays.

Medicine

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, certain analogs have shown potent inhibitory effects on tyrosinase activity in melanoma cells, suggesting potential utility in treating skin cancer.
  • Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory enzymes like lipoxygenase, making it a candidate for treating inflammatory conditions.

Industry

  • Advanced Materials Development : It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic materials.

Antitumor Activity

In vitro studies revealed that specific analogs of the compound exhibited stronger tyrosinase inhibition than standard controls such as kojic acid. These analogs were tested at varying concentrations, demonstrating significant dose-dependent effects on cellular melanin content and tyrosinase activity.

Antioxidant Activity

Research on related compounds indicated promising results in scavenging free radicals, highlighting their potential as therapeutic agents against oxidative stress-related diseases.

Neurotoxicity Assessment

A study evaluating the neurotoxicity of related benzothiazole derivatives found that some compounds exhibited low cytotoxicity while maintaining anticonvulsant properties, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate with structurally or functionally related benzothiazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Key Substituents Melting Point (°C) Synthetic Yield Biological Activity Reference
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate (Target Compound) - 2-(Dimethylamino)
- 6-(4-benzylbenzoate)
NR NR NR
Methyl 2-aminobenzo[d]thiazole-6-carboxylate - 2-Amino
- 6-(Methyl carboxylate)
NR 70–77% Intermediate for antitumor agents
BTA () - 2-(4-(Dimethylamino)phenyl)
- Triethylene glycol chain
NR 67% Fluorescent probe for α-synuclein aggregates
6-OH-BTA-1 (Pittsburgh Compound-B) - 2-(4-(Methylamino)phenyl)
- 6-Hydroxy
NR NR Amyloid-β imaging in Alzheimer’s disease
7q () - 2-(Chloropyridinylamino)ethylthio
- 6-(2-Methoxybenzamide)
177.9–180.8 70% Cytotoxic activity against HepG2, HeLa, HCT116
7t () - 2-(Thiazol-2-ylamino)ethylthio
- 6-(2-Methoxybenzamide)
237.7–239.1 68% Cytotoxic activity against SKOV-3, MDA-MB-468
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide - 2-(Methylthio)
- 6-(N-Methylpicolinamide)
NR NR NR

NR = Not Reported

Key Observations:

Substituent Impact on Physicochemical Properties: The dimethylamino group in the target compound and BTA likely enhances solubility compared to the methylthio group in N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide . Higher melting points in compounds 7q and 7t (177–239°C) correlate with rigid amide/heterocyclic substituents, whereas ester-containing derivatives (e.g., target compound) may exhibit lower melting points.

Synthetic Accessibility: Methyl 2-aminobenzo[d]thiazole-6-carboxylate is synthesized via bromination of methyl 4-aminobenzoate (70–77% yield) , a method adaptable to the target compound’s esterification. BTA’s 67% yield highlights the efficiency of Mitsunobu reactions for ether linkages, applicable to derivatives with glycol chains.

Biological Relevance: Compounds with methoxybenzamide (e.g., 7q, 7t) show cytotoxicity against cancer cell lines (IC₅₀ values in µM range) , suggesting the target compound’s benzoate ester may confer similar activity. 6-OH-BTA-1 (Pittsburgh Compound-B) demonstrates the diagnostic utility of benzothiazoles in neurodegenerative diseases , though the target compound’s ester group may limit blood-brain barrier penetration.

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory research.

Chemical Structure and Synthesis

The chemical formula for 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate is C₁₅H₁₅N₂O₂S. The synthesis typically involves multi-step organic reactions, with one common method being the condensation of 2-aminobenzothiazole with 4-benzylbenzoic acid in the presence of a dehydrating agent like thionyl chloride under reflux conditions.

Anticancer Properties

Research indicates that benzothiazole derivatives, including 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate, exhibit significant anticancer activity. A study highlighted that certain analogs showed potent inhibitory effects on tyrosinase activity, which is crucial in melanin production and has implications for skin cancer treatment . The compound's ability to inhibit cellular tyrosinase activity in B16F10 murine melanoma cells was particularly noted, suggesting its potential utility in hyperpigmentation disorders and melanoma therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, indicating their potential as novel antimicrobial agents. The structure of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate may enhance its solubility and reactivity, contributing to its efficacy against microbial pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory enzymes such as lipoxygenase, with IC50 values in the sub-micromolar range. This suggests that it could be a candidate for treating inflammatory conditions .

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of benzothiazole derivatives:

  • Antitumor Activity : In vitro studies showed that specific analogs exhibited stronger tyrosinase inhibition than standard controls like kojic acid. The analogs were tested at various concentrations, revealing significant dose-dependent effects on cellular melanin content and tyrosinase activity .
  • Antioxidant Activity : Compounds similar to 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate have been assessed for their antioxidant capabilities. Some derivatives showed promising results in scavenging free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
  • Neurotoxicity Assessment : In a study evaluating the neurotoxicity of related compounds, it was found that certain benzothiazole derivatives exhibited low cytotoxicity while maintaining anticonvulsant properties, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate Anticancer, AntimicrobialVaries by studyEffective against B16F10 cells
Benzothiazole Derivative A Antioxidant<10Strong radical scavenging ability
Benzothiazole Derivative B Anti-inflammatory<1Inhibits lipoxygenase effectively

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate in laboratory settings?

Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature control, and catalyst use. For example, analogous thiazole derivatives are synthesized under basic conditions (e.g., triethylamine or pyridine) to neutralize acidic byproducts, ensuring high yields . Multi-step syntheses often involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with temperature stability (±2°C) critical to avoid side reactions . Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) is essential to achieve >95% purity, as noted in benzothiazole derivative protocols .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming substituent positions on the benzothiazole and benzylbenzoate moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z), while High-Performance Liquid Chromatography (HPLC) assesses purity (>99% for pharmacological studies) . Fourier-Transform Infrared Spectroscopy (FT-IR) can verify functional groups like ester carbonyls (C=O stretch ~1720 cm⁻¹) and dimethylamino N-H stretches .

Q. How should researchers design initial biological activity screening assays for this compound?

Begin with in vitro cell-based assays targeting hypothesized pathways (e.g., kinase inhibition or antimicrobial activity). For example, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations, ensuring negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin) . Parallel antimicrobial testing via broth microdilution (MIC values against E. coli or S. aureus) is recommended. Validate results with triplicate experiments and statistical analysis (p < 0.05, ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) combined with density functional theory (DFT) calculations can model interactions with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Parameterize force fields using partial atomic charges derived from electrostatic potential (ESP) maps . Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (Kd) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

Apply Design of Experiments (DoE) principles to identify confounding variables (e.g., solvent residues or cell passage number). For example, a Central Composite Design (CCD) can optimize assay conditions (pH, temperature, incubation time) while minimizing noise . Cross-validate findings using orthogonal methods: if cytotoxicity varies, corroborate with apoptosis markers (Annexin V/PI staining) or transcriptomic profiling .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

pH-dependent stability studies (e.g., 2.0–9.0 buffers) can reveal hydrolysis pathways of the ester group. Use LC-MS to track degradation products (e.g., free benzoic acid derivatives) and derive rate constants (kobs). Compare with quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and propose reaction mechanisms .

Q. How might synergistic effects be investigated when combining this compound with other therapeutics?

Employ checkerboard assays to calculate Fractional Inhibitory Concentration Indices (FICI) for antimicrobial or anticancer combinations. For example, pair with cisplatin and measure combination indices (CI < 1 indicates synergy) via CompuSyn software . Transcriptomic analysis (RNA-seq) can identify upregulated/downregulated pathways (e.g., DNA repair or oxidative stress) to explain mechanistic synergy .

Q. What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Systematic substitution at the dimethylamino or benzyl groups can be guided by retrosynthetic analysis. For instance, replace the benzyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) via Ullmann coupling or Suzuki-Miyaura reactions . Assess bioactivity changes using dose-response curves and molecular dynamics simulations to correlate steric/electronic effects with target engagement .

Methodological Resources

  • Statistical Experimental Design : Refer to factorial designs (e.g., Box-Behnken) for optimizing reaction yields or biological assay conditions .
  • Computational Tools : Utilize Gaussian 16 for DFT calculations and PyMOL for visualizing docking poses .
  • Synthetic Protocols : Adapt multi-step procedures from benzothiazole hydrazone syntheses, ensuring inert atmospheres (N2) for air-sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate
Reactant of Route 2
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2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate

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